

An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxyphenylboronic acid

Cat. No.: B1293152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxyphenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. This reaction is fundamental to the synthesis of complex biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of **2-Bromo-5-methoxyphenylboronic acid**, featuring a bromine atom and a methoxy group, offers unique reactivity and allows for the strategic introduction of the 2-bromo-5-methoxyphenyl moiety into target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols relevant to drug discovery and development.

Core Data Presentation

The quantitative physicochemical properties of **2-Bromo-5-methoxyphenylboronic acid** are summarized below for easy reference.

Property	Value
Molecular Formula	C ₇ H ₈ BBrO ₃
Molecular Weight	230.85 g/mol
CAS Number	89694-44-0
Appearance	White to light yellow crystalline powder
Melting Point	214-216 °C
Boiling Point	376.6 °C at 760 mmHg
Density	1.61 g/cm ³

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxyphenylboronic acid

This protocol describes a representative method for the synthesis of the title compound from its corresponding aryl bromide, a common route for preparing arylboronic acids.

Materials:

- 1-Bromo-2-iodo-4-methoxybenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
- Triisopropyl borate
- Hydrochloric acid (HCl), 1 M aqueous solution
- Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
- Dry ice/acetone bath

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2-iodo-4-methoxybenzene (1.0 eq) and dissolve in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
- Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
- Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis: Cool the flask to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield **2-Bromo-5-methoxyphenylboronic acid**.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of **2-Bromo-5-methoxyphenylboronic acid** with a generic aryl halide (Ar-X), a reaction central to its application in drug discovery.

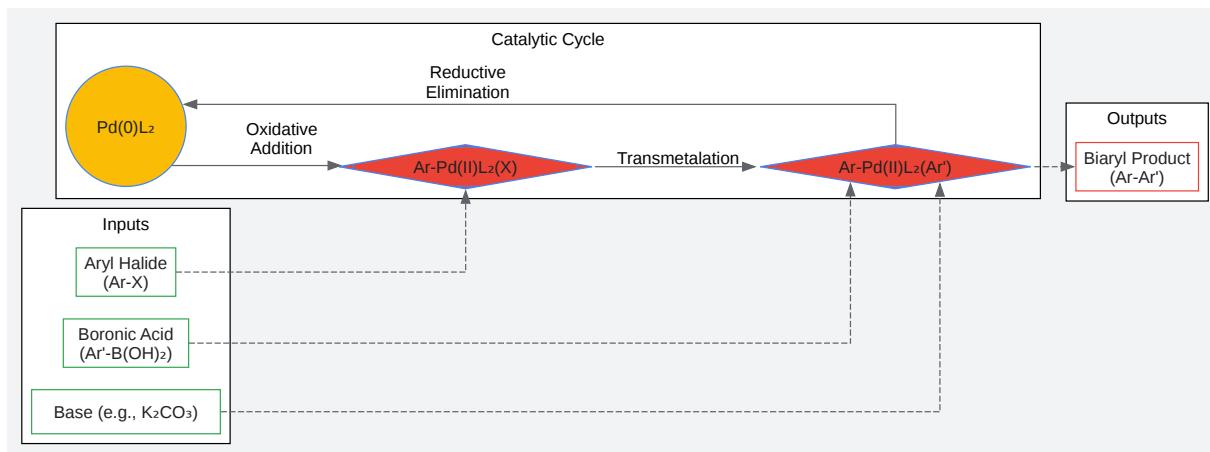
Materials:

- **2-Bromo-5-methoxyphenylboronic acid** (1.2 eq)
- Aryl Halide (e.g., 4-bromopyridine, 1.0 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 eq)
- Anhydrous and degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
- Schlenk flask or microwave vial
- Inert gas supply (Argon or Nitrogen)

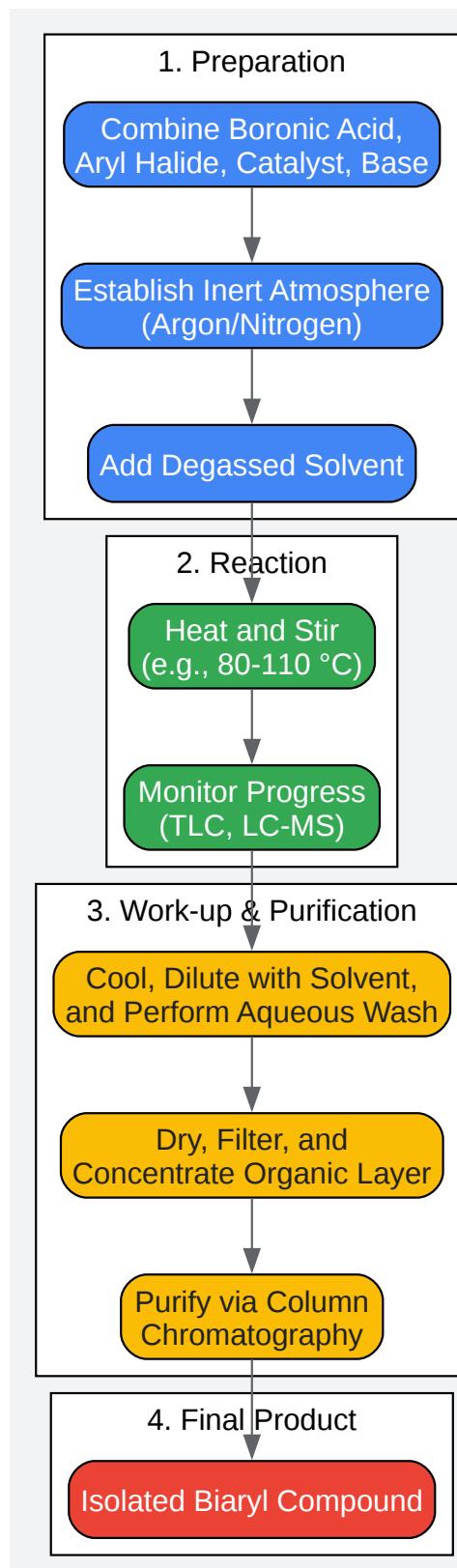
Procedure:

- Reactant Setup: In a Schlenk flask or microwave vial, combine **2-Bromo-5-methoxyphenylboronic acid**, the aryl halide, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.


Applications in Drug Development

Phenylboronic acids are crucial intermediates in the synthesis of pharmaceuticals. The 2-bromo-5-methoxyphenyl moiety can be incorporated into complex molecular architectures to modulate physicochemical properties and biological activity. A key application is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. For instance, substituted phenyl groups are often found in the core structures of Aurora kinase inhibitors, which are critical regulators of mitosis and are frequently overexpressed in cancers. The use of **2-Bromo-**

5-methoxyphenylboronic acid allows for the precise installation of this substituted aryl group onto a heterocyclic core, forming the basis for potent and selective inhibitors.


Visualizations

The following diagrams illustrate the key chemical pathway and a general workflow associated with the use of **2-Bromo-5-methoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293152#2-bromo-5-methoxyphenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com